

Application Notes and Protocols: 1-Octadecanethiol for Surface Modification of Graphene

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Compound of Interest

Compound Name: 1-Octadecanethiol

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Introduction

Graphene, a two-dimensional allotrope of carbon, has garnered significant interest in the field of drug delivery due to its high surface area, biocompatibility, and potential for surface functionalization.^[1] Surface modification of graphene is a key strategy to enhance its drug loading capacity, control release kinetics, and improve its interaction with biological systems. **1-Octadecanethiol** (ODT), a long-chain alkanethiol, can form a self-assembled monolayer (SAM) on the surface of graphene, transforming its properties from hydrophilic or semi-hydrophilic to highly hydrophobic. This hydrophobic surface is particularly advantageous for the loading of poorly water-soluble (hydrophobic) drugs, a common challenge in pharmaceutical development.

This application note provides detailed protocols for the surface modification of graphene with **1-octadecanethiol**, characterization of the modified surface, and a representative application in the loading and pH-responsive release of a model hydrophobic drug, doxorubicin.

Data Presentation

The following tables summarize the key quantitative data associated with the surface modification of graphene with **1-octadecanethiol** and its application in drug delivery.

Table 1: Surface Characterization of **1-Octadecanethiol** Modified Graphene

Parameter	Graphene (Pristine/Oxidized)	1-Octadecanethiol Modified Graphene
Surface Roughness (RMS, nm)	~0.5 - 1.0	~1.0 - 1.5[2]
Layer Height (nm)	~1.0	~2.0 - 2.5[2]
Water Contact Angle (°)	40 - 60	110 - 130[3]
Elemental Composition (XPS)	C: ~70-80%, O: ~20-30%	C: ~90-95%, S: ~2-5%, O: <5%[4]

Note: The data presented for **1-Octadecanethiol** Modified Graphene is representative of long-chain alkanethiol SAMs on carbon-based materials, as specific comprehensive datasets for this exact system are not readily available in the literature.

Table 2: Doxorubicin Loading and Release from **1-Octadecanethiol** Modified Graphene (Hypothetical Data)

Parameter	Value
Drug Loading Capacity (µg drug / mg graphene)	800 - 1200
Drug Loading Efficiency (%)	> 90%
Cumulative Drug Release at pH 7.4 (24h, %)	< 20%
Cumulative Drug Release at pH 5.5 (24h, %)	> 70%

Note: This data is hypothetical and serves as a representative example for a drug delivery application. Actual values will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Surface Modification of Graphene with 1-Octadecanethiol

This protocol describes the formation of a self-assembled monolayer of **1-octadecanethiol** on a graphene substrate.

Materials:

- Graphene-on-substrate (e.g., SiO₂/Si) or graphene oxide dispersion
- **1-Octadecanethiol** (ODT)
- Chloroform, anhydrous
- Ethanol, absolute
- Nitrogen gas, high purity
- Spin coater
- Hot plate or vacuum oven

Procedure:

- Graphene Preparation:
 - For graphene-on-substrate: Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
 - For graphene oxide dispersion: Prepare a stable dispersion of graphene oxide in deionized water at a concentration of 1 mg/mL.
- ODT Solution Preparation: Prepare a 10 mM solution of **1-octadecanethiol** in anhydrous chloroform.
- Surface Modification:
 - Method A: Spin Coating (for graphene-on-substrate):
 1. Place the cleaned graphene substrate on the spin coater chuck.
 2. Dispense the 10 mM ODT solution onto the substrate to cover the entire surface.

3. Spin coat at 3000 rpm for 60 seconds.
 4. Transfer the coated substrate to a hot plate and anneal at 60 °C for 30 minutes to facilitate the self-assembly of the ODT monolayer.[5]
- Method B: Solution-Phase Assembly (for graphene oxide):
 1. Add the graphene oxide dispersion to the ODT solution in a 1:1 volume ratio.
 2. Sonicate the mixture for 30 minutes to ensure thorough mixing and interaction.
 3. Stir the solution at room temperature for 24 hours.
 4. Centrifuge the mixture to collect the ODT-modified graphene.
 5. Wash the product with ethanol and deionized water three times to remove excess ODT.
 6. Dry the final product in a vacuum oven at 40 °C.
 - Final Rinse and Dry: Rinse the modified graphene substrate/powder with ethanol to remove any physisorbed ODT molecules and dry with a gentle stream of nitrogen.

Protocol 2: Characterization of 1-Octadecanethiol Modified Graphene

This protocol outlines the key characterization techniques to confirm the successful surface modification.

1. Atomic Force Microscopy (AFM):

- Objective: To analyze the surface morphology, roughness, and thickness of the ODT monolayer.
- Procedure:
 - Mount the pristine and ODT-modified graphene substrates on the AFM sample holder.
 - Operate the AFM in tapping mode to acquire topography and phase images.

- Measure the root-mean-square (RMS) roughness and the height profile of the modified surface. An increase in height and roughness is indicative of the ODT monolayer formation.[2]

2. Contact Angle Goniometry:

- Objective: To determine the surface hydrophobicity.
- Procedure:
 - Place a 5 μ L droplet of deionized water on the surface of the pristine and ODT-modified graphene substrates.
 - Measure the static water contact angle using a goniometer. A significant increase in the contact angle confirms the successful formation of a hydrophobic ODT monolayer.[3]

3. X-ray Photoelectron Spectroscopy (XPS):

- Objective: To determine the elemental composition and chemical states of the surface.
- Procedure:
 - Place the samples in the XPS ultra-high vacuum chamber.
 - Acquire survey scans to identify the elements present on the surface.
 - Acquire high-resolution scans of the C 1s, O 1s, and S 2p regions.
 - The presence of a sulfur (S 2p) peak at approximately 162-164 eV confirms the presence of the thiol group on the surface.[4][6] A decrease in the O 1s signal and an increase in the C 1s signal are also expected.

Protocol 3: Loading and Release of Doxorubicin

This protocol provides a representative method for loading a hydrophobic drug, doxorubicin (DOX), onto the ODT-modified graphene and studying its pH-responsive release.

Materials:

- ODT-modified graphene
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
- Deionized water
- UV-Vis spectrophotometer

Procedure:

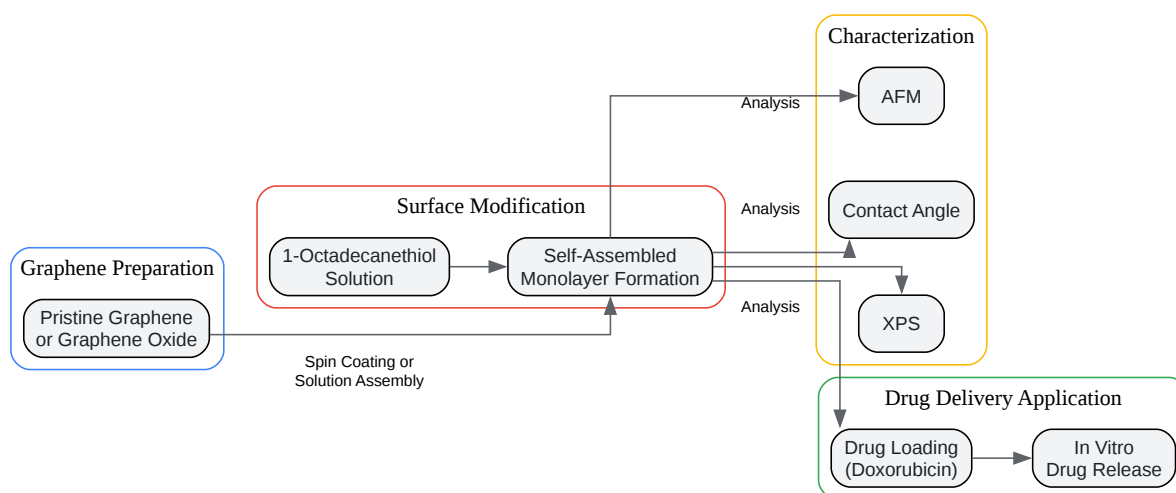
1. Drug Loading:

- Disperse 10 mg of ODT-modified graphene in 10 mL of deionized water.
- Prepare a 1 mg/mL stock solution of doxorubicin in deionized water.
- Add 10 mL of the DOX solution to the graphene dispersion.
- Stir the mixture at room temperature for 24 hours in the dark to allow for the adsorption of DOX onto the hydrophobic surface of the ODT-modified graphene.
- Centrifuge the solution to separate the DOX-loaded graphene.
- Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at 480 nm to determine the amount of unloaded DOX.
- Calculate the drug loading capacity and efficiency using the following formulas:
 - Drug Loading Capacity ($\mu\text{g}/\text{mg}$) = (Initial mass of DOX - Mass of DOX in supernatant) / Mass of graphene
 - Drug Loading Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100%

2. In Vitro Drug Release:

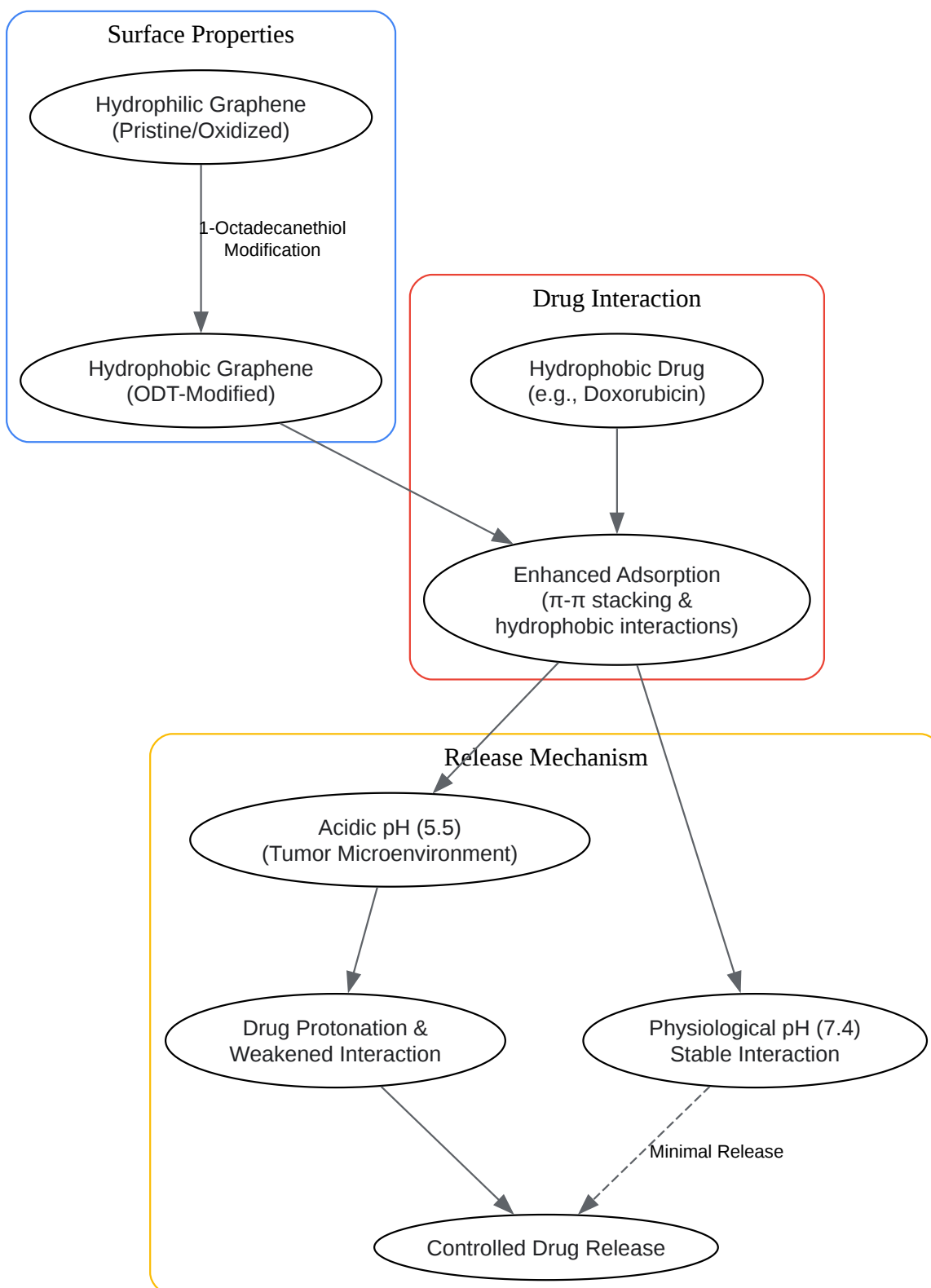
- Disperse 1 mg of DOX-loaded ODT-modified graphene in 1 mL of PBS (pH 7.4 and pH 5.5) in separate dialysis bags (MWCO 10 kDa).
- Immerse the dialysis bags in 20 mL of the corresponding PBS buffer at 37 °C with gentle shaking.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
- Measure the absorbance of the withdrawn samples at 480 nm to determine the concentration of released DOX.
- Plot the cumulative drug release percentage as a function of time for both pH conditions. The enhanced release at the lower pH demonstrates the pH-responsive nature of the drug delivery system.[7][8]

Mandatory Visualizations



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Caption: Experimental workflow for surface modification and drug delivery application.



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Caption: Logical relationship for drug loading and pH-responsive release.

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